molecular formula C₁₄H₁₃N₅O₅S₂ B1145412 Δ2-Cefdinir CAS No. 934986-49-9

Δ2-Cefdinir

Cat. No.: B1145412
CAS No.: 934986-49-9
M. Wt: 395.41
InChI Key:
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Description

Δ2-Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It is effective against a variety of Gram-positive and Gram-negative bacterial infections. This compound is commonly used to treat infections in the ear, sinus, throat, lungs, and skin .

Biochemical Analysis

Biochemical Properties

Δ2-Cefdinir interacts with various biomolecules, primarily penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . By binding to these PBPs, this compound inhibits cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound exerts its effects on various types of bacterial cells. It interferes with cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with PBPs, leading to the inhibition of cell wall synthesis . This interaction disrupts the normal function of these enzymes, preventing the formation of peptidoglycan and leading to changes in gene expression that result in bacterial cell death .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit cell wall synthesis, leading to sustained antibacterial effects . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to antibiotic action, specifically the inhibition of cell wall synthesis . It interacts with enzymes such as PBPs and potentially affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is widely distributed in the body and shows good penetration into various tissues

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Δ2-Cefdinir can be synthesized through various methods. One common approach involves the use of hydrophilic polymers to enhance its solubility, dissolution, and bioavailability. For instance, solid dispersions of this compound can be prepared using hydroxypropyl-methylcellulose, carboxymethylcellulose-Na, and polyvinyl pyrrolidone K30 at a weight ratio of 1:1 (drug:polymer) using a spray-drying method .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as media milling to prepare nanosuspensions. This method improves the oral bioavailability of this compound by increasing its solubility, dissolution rate, and permeation .

Chemical Reactions Analysis

Types of Reactions

Δ2-Cefdinir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include beta-lactamase inhibitors, which enhance its efficacy against beta-lactamase-producing bacteria . The reactions typically occur under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include its active metabolites, which retain the antibiotic properties of the parent compound .

Comparison with Similar Compounds

Δ2-Cefdinir is compared with other third-generation cephalosporins such as cefixime and cefepime. While all these compounds share a similar mechanism of action, this compound is unique in its enhanced solubility and bioavailability when prepared using hydrophilic polymers . Other similar compounds include amoxicillin and Augmentin, which are penicillin-type antibiotics .

Conclusion

This compound is a versatile and effective antibiotic with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as enhanced solubility and bioavailability, make it a valuable compound in the fight against bacterial infections.

Properties

CAS No.

934986-49-9

Molecular Formula

C₁₄H₁₃N₅O₅S₂

Molecular Weight

395.41

Synonyms

(6R,​7R)​-7-​[[(2Z)​-​2-​(2-​Amino-​4-​thiazolyl)​-​2-​(hydroxyimino)​acetyl]​amino]​-​3-​ethenyl-​8-​oxo-​5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid

Origin of Product

United States

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